molecular formula C9H12N2O2S B13139805 2-(Tetrahydro-2H-pyran-4-yl)thiazole-5-carboxamide

2-(Tetrahydro-2H-pyran-4-yl)thiazole-5-carboxamide

Cat. No.: B13139805
M. Wt: 212.27 g/mol
InChI Key: DTIUXBXJXRTNIH-UHFFFAOYSA-N
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Description

2-(Tetrahydro-2H-pyran-4-yl)thiazole-5-carboxamide is a heterocyclic compound that features a thiazole ring fused with a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tetrahydro-2H-pyran-4-yl)thiazole-5-carboxamide typically involves the reaction of thiazole derivatives with tetrahydropyran intermediates. One common method includes the use of lithium aluminum hydride (LiAlH4) as a reducing agent in tetrahydrofuran (THF) solvent under an inert atmosphere . The reaction conditions often require low temperatures and controlled addition of reagents to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques such as chromatography and crystallization further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydro-2H-pyran-4-yl)thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace functional groups on the thiazole ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in THF.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(Tetrahydro-2H-pyran-4-yl)thiazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(tetrahydro-2H-pyran-4-yl)thiazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets . These interactions can modulate biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-amine
  • 2,4-Disubstituted thiazoles

Uniqueness

2-(Tetrahydro-2H-pyran-4-yl)thiazole-5-carboxamide is unique due to its specific combination of the thiazole and tetrahydropyran rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and materials with tailored functionalities .

Properties

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

IUPAC Name

2-(oxan-4-yl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C9H12N2O2S/c10-8(12)7-5-11-9(14-7)6-1-3-13-4-2-6/h5-6H,1-4H2,(H2,10,12)

InChI Key

DTIUXBXJXRTNIH-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=NC=C(S2)C(=O)N

Origin of Product

United States

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